2,3-Dichloronitrobenzene

Catalog No.
S1539972
CAS No.
3209-22-1
M.F
C6H3Cl2NO2
M. Wt
192 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloronitrobenzene

CAS Number

3209-22-1

Product Name

2,3-Dichloronitrobenzene

IUPAC Name

1,2-dichloro-3-nitrobenzene

Molecular Formula

C6H3Cl2NO2

Molecular Weight

192 g/mol

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H

InChI Key

CMVQZRLQEOAYSW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]

solubility

less than 0.1 mg/mL at 77° F (NTP, 1992)
3.25e-04 M
Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform
In water, 62.4 mg/L at 20 °C.
Solubility in water: none

Synonyms

1.2-Dichloro-3-nitrobenzene

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]

The exact mass of the compound 2,3-Dichloronitrobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 77° f (ntp, 1992)3.25e-04 mvery soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroformin water, 62.4 mg/l at 20 °c.solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60641. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dichloronitrobenzene (CAS 3209-22-1) is a strategically substituted aromatic intermediate essential for synthesizing specialized agrochemicals, pharmaceuticals, and dyes[1]. As a solid at room temperature with a melting point of 61–63 °C, it features a highly specific 1-nitro-2,3-dichloro substitution pattern [1]. This structural arrangement dictates its predictable reactivity in both nucleophilic aromatic substitution and catalytic reduction, making it the mandatory precursor for 2,3-dichloroaniline. In industrial procurement, securing high-purity 2,3-Dichloronitrobenzene requires careful vendor selection, as it is produced only as a minor byproduct (10–15%) during the nitration of 1,2-dichlorobenzene and demands advanced separation techniques to isolate from the dominant 3,4-isomer [2].

Substituting 2,3-Dichloronitrobenzene with generic 'dichloronitrobenzene' mixtures or its major isomeric counterpart, 3,4-Dichloronitrobenzene, fundamentally alters downstream regiochemistry [1]. Because the nitro group directs the position of subsequent nucleophilic attacks and dictates the substitution pattern of the resulting aniline upon reduction, using the 3,4-isomer yields 3,4-dichloroaniline instead of the required 2,3-dichloroaniline. This misrouting prevents the synthesis of target active pharmaceutical ingredients (APIs) like specific fluoroquinolones and agrochemicals [1]. Furthermore, the physical handling profiles differ significantly; 3,4-Dichloronitrobenzene melts at 39–45 °C , whereas 2,3-Dichloronitrobenzene remains solid up to 61 °C [2], impacting formulation, storage, and reactor charging protocols.

Distillation Constraints: Separation from 3,4-Dichloronitrobenzene

During industrial synthesis, 2,3-Dichloronitrobenzene must be isolated from the dominant 3,4-isomer. The boiling points of 2,3-Dichloronitrobenzene (257–258 °C) and 3,4-Dichloronitrobenzene (255–256 °C) present a narrow 1–2 °C differential [1]. This proximity renders standard vacuum distillation highly inefficient, necessitating specialized extractive distillation or sweating crystallization to achieve >99% purity [1].

Evidence DimensionBoiling Point
Target Compound Data257–258 °C
Comparator Or Baseline3,4-Dichloronitrobenzene (255–256 °C)
Quantified Difference1–2 °C differential
ConditionsVacuum distillation of crude nitration mother liquor

Buyers must ensure vendors utilize advanced isolation methods, as standard distillation cannot yield high-purity 2,3-DCNB from crude mixtures.

Thermal Handling: Melting Point Discrepancy

The physical state of dichloronitrobenzene isomers varies significantly at ambient and slightly elevated temperatures. 2,3-Dichloronitrobenzene has a melting point of 61–63 °C[1], whereas 3,4-Dichloronitrobenzene melts between 39–45 °C . This 16–24 °C difference means the 2,3-isomer remains a stable solid in warmer industrial environments where the 3,4-isomer would begin to melt or clump.

Evidence DimensionMelting Point
Target Compound Data61–63 °C
Comparator Or Baseline3,4-Dichloronitrobenzene (39–45 °C)
Quantified Difference16–24 °C higher melting threshold
ConditionsStandard atmospheric storage and reactor charging

The higher melting point of the 2,3-isomer requires different heating parameters for melt-charging and prevents premature clumping during summer storage.

Regioselective Nucleophilic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the substitution pattern of the dichloronitrobenzene dictates the attack locus. When reacted with sodium 2,2,2-trifluoroethoxide, 2,3-Dichloronitrobenzene undergoes primary substitution strictly at the 2-position [1]. Conversely, 3,4-Dichloronitrobenzene undergoes monosubstitution exclusively at the 4-position [1]. This complete divergence in regiochemistry makes the isomers entirely non-interchangeable for functionalized aromatic synthesis.

Evidence DimensionNucleophilic Attack Locus
Target Compound DataSubstitution at the 2-position
Comparator Or Baseline3,4-Dichloronitrobenzene (Substitution at the 4-position)
Quantified DifferenceComplete divergence in substitution loci (C2 vs. C4)
ConditionsReaction with sodium 2,2,2-trifluoroethoxide

Procurement of the exact 2,3-isomer is non-negotiable for synthesizing 2-functionalized 3-chloroaromatics, as the 3,4-isomer will irreversibly misdirect the functional group.

Reduction Efficacy to 2,3-Dichloroaniline

The reduction of dichloronitrobenzenes is a primary industrial application. Catalytic hydrogenation of 2,3-Dichloronitrobenzene yields 2,3-dichloroaniline, a critical intermediate for specific herbicides and pharmaceuticals[1]. Using 3,4-Dichloronitrobenzene under identical conditions yields 3,4-dichloroaniline [1]. This 100% shift in product regiochemistry means generic substitution destroys the viability of the downstream synthesis.

Evidence DimensionReduction Product Regiochemistry
Target Compound DataYields 2,3-dichloroaniline
Comparator Or Baseline3,4-Dichloronitrobenzene (Yields 3,4-dichloroaniline)
Quantified Difference100% shift in product regiochemistry
ConditionsCatalytic hydrogenation (e.g., using tungsten carbide or Pd/C catalysts)

Buyers sourcing precursors for specific agrochemicals or fluoroquinolone antibiotics must procure the 2,3-isomer, as 3,4-dichloroaniline cannot be converted into 2,3-dichloroaniline downstream.

Precursor for 2,3-Dichloroaniline in Crop Protection

Because 2,3-Dichloronitrobenzene exclusively reduces to 2,3-dichloroaniline, it is the required starting material for synthesizing specific agricultural fungicides and herbicides [1]. Substituting with other isomers yields incorrect aniline derivatives, destroying the biological activity of the final agrochemical formulation.

Synthesis of 2,3,4-Trifluoronitrobenzene for Pharmaceuticals

In pharmaceutical manufacturing, 2,3-Dichloronitrobenzene is a critical building block for producing 2,3,4-trifluoronitrobenzene via halogen exchange (Halex) reactions [2]. This intermediate is essential for third-generation fluoroquinolone antibiotics like ofloxacin and lomefloxacin, where the precise 2,3-substitution pattern is non-negotiable [2].

Building Block for 2-Functionalized 3-Chloroaromatics

Due to its unique reactivity profile where nucleophilic attack occurs preferentially at the 2-position, 2,3-Dichloronitrobenzene is the optimal choice for synthesizing complex ether- or amine-linked aromatic intermediates [3]. This makes it highly valuable in fine chemical synthesis where precise spatial arrangement of functional groups is required.

Physical Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992)
COLOURLESS-TO-YELLOW CRYSTALS.

Color/Form

Monoclinic needles from petroleum ether, acetic acid
Crystallizes as yellow monoclinic needles.

XLogP3

3

Boiling Point

495 to 496 °F at 760 mm Hg (NTP, 1992)
257.5 °C
257-258 °C

Flash Point

255 °F (NTP, 1992)
123 °C

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.72 (NTP, 1992)
1.721 at 14 °C
1.7 g/cm³

LogP

3.05 (LogP)
log Kow = 3.05
3.05

Melting Point

142 to 144 °F (NTP, 1992)
61.5 °C
61 °C

UNII

985EWS35KG

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (12.77%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (19.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.05X10-3 mm Hg at 25 °C (est)
Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3209-22-1
27900-75-0

Wikipedia

2,3-dichloronitrobenzene

Biological Half Life

3.47 Days

Methods of Manufacturing

PROBABLY BY CHLORINATION OF O-CHLORONITROBENZENE IN THE PRESENCE OF AN ANTIMONY CHLORIDE CATALYST
1,2--Dichloro-3-nitrobenzene is a byproduct of the nitration of 1,2-dichlorobenzene.

General Manufacturing Information

Benzene, 1,2-dichloro-3-nitro-: ACTIVE

Analytic Laboratory Methods

OSW Method 8091. Nitroaromatics and Cyclic Ketones: Capillary Column Technique. Analysis by capillary GC/ECD.
Method: EPA-OSW 8091; Procedure: gas chromatography with either electron capture detection or nitrogen-phosphorus detection; Analyte: 2,3-dichloronitrobenzene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,3-dichloronitrobenzene; Matrix: water; Detection Limit: not provided.

Dates

Last modified: 08-15-2023

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